molecular formula C16H15ClF3N3O3S B2544134 5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034633-34-4

5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2544134
CAS No.: 2034633-34-4
M. Wt: 421.82
InChI Key: DABIWAPWHCQDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C16H15ClF3N3O3S and its molecular weight is 421.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research into the use of sulfonamide and pyrimidine derivatives has led to the synthesis of new heterocyclic compounds. These compounds exhibit potential for various applications, including antimicrobial activity. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been synthesized and shown to possess antimicrobial properties (Ammar et al., 2004). Such derivatives are prepared using sulfonamide-based starting materials, indicating the versatility of sulfonamide and pyrimidine structures in synthesizing compounds with desired biological activities.

Antimicrobial Activity

Several studies have synthesized compounds based on pyrimidine and sulfonamide frameworks to evaluate their antimicrobial efficacy. For example, research has focused on the synthesis and antimicrobial activity of new heterocycles based on sulfonamido moieties, highlighting their potential as antibacterial agents (El‐Emary et al., 2002). These studies contribute to the understanding of how structural modifications to the pyrimidine core and sulfonamide groups can impact biological activity, paving the way for the development of new antimicrobial agents.

Vasodilation Properties

Compounds derived from pyrimidine and sulfonamide structures have been investigated for their potential vasodilatory effects. Di- and triaminopyrimidine 3-oxides, for example, have been synthesized and found to act as mediator release inhibitors, suggesting their use as hypotensive agents through vasodilation (Mccall et al., 1983). This research area explores the therapeutic potential of pyrimidine derivatives in cardiovascular diseases, emphasizing the importance of chemical synthesis in discovering new treatments.

Development of Selective Receptor Antagonists

Research has also been directed towards the development of selective receptor antagonists utilizing the pyrimidine scaffold. For instance, 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been synthesized and evaluated for their binding affinity and functional inhibition of serotonin 5-HT6 receptors, demonstrating their potential as highly selective ligands (Ivachtchenko et al., 2010). Such research underscores the role of pyrimidine derivatives in the discovery of new drugs targeting specific receptors, contributing to the advancement of targeted therapies.

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

5-chloro-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O3S/c17-12-8-21-15(22-9-12)26-13-4-2-6-23(10-13)27(24,25)14-5-1-3-11(7-14)16(18,19)20/h1,3,5,7-9,13H,2,4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABIWAPWHCQDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.